Pentanediamine

Description

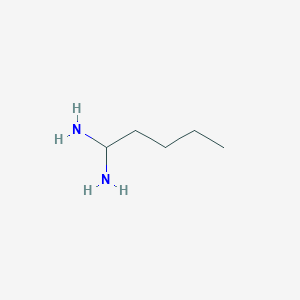

Structure

3D Structure

Properties

CAS No. |

80247-16-1 |

|---|---|

Molecular Formula |

C5H14N2 |

Molecular Weight |

102.18 g/mol |

IUPAC Name |

pentane-1,1-diamine |

InChI |

InChI=1S/C5H14N2/c1-2-3-4-5(6)7/h5H,2-4,6-7H2,1H3 |

InChI Key |

KJOMYNHMBRNCNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Pentanediamine via Lysine Decarboxylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,5-pentanediamine, also known as cadaverine (B124047), through the decarboxylation of L-lysine (B1673455). This biogenic amine is a crucial platform chemical for the production of bio-based polyamides, such as Polyamide 510, and holds significant potential in various industrial and pharmaceutical applications.[1][2] This document details the enzymatic basis of this conversion, presents experimental protocols for whole-cell biocatalysis, summarizes key quantitative data from recent literature, and outlines methods for downstream processing and analysis.

Introduction to Lysine (B10760008) Decarboxylation

The conversion of L-lysine to pentanediamine is catalyzed by the enzyme lysine decarboxylase (LDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[3] This enzyme is found in various microorganisms, particularly bacteria, where it plays a role in acid stress response by consuming a proton during the decarboxylation reaction, thereby increasing the intracellular and extracellular pH.[4][5] The overall reaction involves the removal of the carboxyl group from lysine, producing cadaverine and carbon dioxide.

Two primary forms of LDC have been extensively studied and utilized for this compound production in Escherichia coli: an inducible form (CadA) and a constitutive form (LdcC).[2] While CadA generally exhibits higher catalytic activity, its stability is pH-sensitive, with a tendency to dissociate from its active decameric structure to a less active dimer at pH values above 7.5.[6] This has led to research into more robust LDCs from other organisms, such as Hafnia alvei, which has shown greater specific activity and protein expression levels.[7]

Biochemical Pathway and Experimental Workflow

The enzymatic decarboxylation of lysine is a single-step conversion. However, the overall process for producing and purifying this compound involves several stages, from the preparation of the biocatalyst to the final purification of the product.

The general workflow for producing this compound using a whole-cell biocatalyst approach is depicted below. This process leverages the intracellular enzymatic machinery of genetically engineered microorganisms.

References

- 1. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Molecular engineering and immobilization of lysine decarboxylase for synthesis of 1, 5-diaminopentane: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine decarboxylase - Creative Enzymes [creative-enzymes.com]

- 4. benchchem.com [benchchem.com]

- 5. Lysine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Pentanediamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediamine, commonly known as cadaverine (B124047), is a biogenic amine that plays a significant role in various biological processes and serves as a versatile building block in chemical synthesis.[1][2] This foul-smelling diamine is notably produced via the bacterial decarboxylation of the amino acid lysine (B10760008) and is associated with the decomposition of animal tissues.[2][3] Beyond its role in putrefaction, cadaverine is a crucial intermediate in the biosynthesis of certain alkaloids and is found in small amounts in living organisms.[4] Its bifunctional nature, possessing two primary amine groups, makes it a valuable monomer in the production of polyamides and as a curing agent for epoxy resins.[5] This technical guide provides a comprehensive overview of the chemical properties and structural features of 1,5-pentanediamine, presenting key data in a structured format to facilitate research and development.

Chemical Properties

The following tables summarize the key chemical and physical properties of 1,5-pentanediamine, providing a ready reference for laboratory and industrial applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | Pentane-1,5-diamine | [4] |

| Common Names | Cadaverine, 1,5-Diaminopentane, Pentamethylenediamine | [1][2] |

| CAS Number | 462-94-2 | [2] |

| Molecular Formula | C₅H₁₄N₂ | [2][4] |

| Molecular Weight | 102.18 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Odor | Unpleasant, putrid | [1] |

| Boiling Point | 178-180 °C | [6] |

| Melting Point | 9 °C | [6] |

| Density | 0.873 g/mL at 25 °C | [7] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether. | [7] |

| pKa₁ | 9.13 | [4] |

| pKa₂ | 10.25 | [4] |

Table 2: Safety and Handling

| Property | Value | Reference(s) |

| GHS Pictograms | Corrosive | [4] |

| GHS Signal Word | Danger | [4] |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) | [4] |

| Precautionary Statements | P280, P305+P351+P338, P310 | [4] |

| Flash Point | 62 °C (144 °F) | [7] |

| LD₅₀ (Oral, Rat) | >2000 mg/kg | [8] |

Chemical Structure

1,5-Pentanediamine is a linear aliphatic diamine consisting of a five-carbon chain with primary amino groups at the C1 and C5 positions. The presence of two nucleophilic amine groups is central to its reactivity.

Caption: 2D chemical structure of 1,5-pentanediamine (cadaverine).

Experimental Protocols

Synthesis of 1,5-Pentanediamine from L-Lysine (B1673455)

A common laboratory-scale synthesis involves the decarboxylation of L-lysine. The following is a representative protocol.

Workflow for Synthesis from L-Lysine

Caption: General workflow for the synthesis of 1,5-pentanediamine from L-lysine.

Detailed Protocol: A detailed experimental protocol for the synthesis of 1,5-pentanediamine can be found in various literature sources. One common method involves the use of a lysine decarboxylase enzyme. For instance, a whole-cell biocatalytic process using engineered E. coli can be employed for efficient conversion.[4] In a typical setup, L-lysine is dissolved in a buffered solution, and the engineered cells expressing lysine decarboxylase are added. The reaction is carried out at an optimal temperature (e.g., 37°C) and pH for a specified duration. The product, 1,5-pentanediamine, can then be isolated and purified from the reaction mixture using techniques such as extraction and distillation.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A typical ¹H NMR spectrum of 1,5-pentanediamine in a suitable deuterated solvent (e.g., CDCl₃) would show signals corresponding to the protons of the methylene (B1212753) groups and the amine groups. The protons on the carbons adjacent to the nitrogen atoms would appear at a different chemical shift compared to the protons on the central methylene groups due to the deshielding effect of the nitrogen atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct peaks for the different carbon environments within the molecule. Due to symmetry, the two carbons adjacent to the amine groups (C1 and C5) will have the same chemical shift, as will the next two carbons (C2 and C4), and the central carbon (C3) will have its own unique chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 1,5-pentanediamine is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of primary amines.

-

C-H stretching: Sharp peaks just below 3000 cm⁻¹.

-

N-H bending (scissoring): A band around 1600 cm⁻¹.

-

C-N stretching: A band in the region of 1000-1200 cm⁻¹.

The spectrum can be obtained using a neat liquid sample between salt plates (e.g., NaCl or KBr).[5]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of 1,5-pentanediamine will result in a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern will show characteristic losses, such as the loss of an amino group or cleavage of the carbon chain, providing structural confirmation. The base peak is often observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment.[1]

References

- 1. 1,5-Pentanediamine [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from l-lysine via cascade catalysis using engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5-Pentanediamine [webbook.nist.gov]

- 6. 1,5-Pentanediamine [webbook.nist.gov]

- 7. 1,5-Pentanediamine [webbook.nist.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

The Cadaverine Biosynthesis Pathway in Plants: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cadaverine (B124047), a diamine derived from the decarboxylation of lysine (B10760008), plays a multifaceted role in plant physiology, contributing to growth, development, and stress responses. While not as ubiquitously studied as other polyamines like putrescine and spermidine, cadaverine is a key metabolic intermediate, particularly in certain plant families such as the Leguminosae, where it serves as a precursor to the synthesis of defensive quinolizidine (B1214090) alkaloids. This technical guide provides a comprehensive overview of the cadaverine biosynthesis pathway in plants, its regulation, and its downstream metabolic fates. It includes detailed experimental protocols for the quantification of cadaverine and the assay of lysine decarboxylase activity, a summary of reported quantitative data of cadaverine in various plant species, and visualizations of the key pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating plant secondary metabolism, stress physiology, and the development of novel pharmaceuticals derived from plant-based compounds.

The Core Biosynthesis Pathway of Cadaverine

The primary route for cadaverine biosynthesis in plants is the direct decarboxylation of the amino acid L-lysine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). In some plant species, an alternative, less common pathway involving the conversion of homoarginine to homoagmatine has also been reported[1].

The Lysine Decarboxylase (LDC) Pathway

The most significant pathway for cadaverine synthesis is the irreversible decarboxylation of L-lysine, which primarily occurs in the chloroplasts[1][2].

L-Lysine → Cadaverine + CO₂

The enzyme responsible for this conversion is Lysine Decarboxylase (LDC; EC 4.1.1.18) . Some plants possess bifunctional enzymes known as lysine/ornithine decarboxylases (L/ODCs) that can utilize both lysine and ornithine as substrates to produce cadaverine and putrescine, respectively[1][2]. The substrate specificity of these enzymes can be regulated by substrate availability[1]. The presence of L/ODC genes is a key factor in the production of lysine-derived alkaloids[3].

Regulation and Localization

The biosynthesis of cadaverine is a tightly regulated process, influenced by developmental cues and environmental stimuli. LDC activity is known to be developmentally regulated, with varying levels observed in different plant organs and at different growth stages[4]. For instance, high levels of cadaverine are often found in germinating seeds of species like broad bean, chickpea, and lupin[4].

Environmental stresses such as salinity, drought, heat, and heavy metal exposure have been shown to induce the accumulation of cadaverine in various plant species, suggesting a role in stress mitigation[1][4][5]. The regulation of LDC activity is a critical point in the plant's response to these abiotic stresses.

The primary subcellular localization of LDC is the chloroplast[1][2]. This compartmentalization is significant as it sequesters the biosynthesis of cadaverine and its downstream products, such as quinolizidine alkaloids, within this organelle.

Downstream Metabolism of Cadaverine

Once synthesized, cadaverine can enter several metabolic pathways, leading to the formation of a diverse array of compounds with various biological functions.

Quinolizidine Alkaloid Biosynthesis

In many leguminous plants, cadaverine is the foundational precursor for the synthesis of quinolizidine alkaloids. These alkaloids are a large family of secondary metabolites that play a crucial role in defending the plant against herbivores and pathogens[1][6]. The biosynthesis of these complex molecules involves the cyclization of cadaverine units[3]. Some quinolizidine alkaloids, such as lobeline (B1674988) and huperzine A, have demonstrated significant pharmacological properties and are used in the treatment of central nervous system disorders and Alzheimer's disease[1][6].

Formation of Higher-Order Polyamines

Cadaverine can also serve as a precursor for the synthesis of higher-order polyamines. Through the action of aminopropyltransferases, which donate an aminopropyl group from S-adenosyl methionine (SAM), cadaverine can be converted to 3-aminopropylcadaverine and N,N'-bis(3-aminopropyl)cadaverine[1][5][7]. The precise physiological roles of these higher-order polyamines in plants are still under investigation.

Catabolism of Cadaverine

The breakdown of cadaverine is facilitated by amine oxidases, such as diamine oxidase (DAO). This oxidative deamination reaction converts cadaverine into 5-aminopentanal, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂)[1][2]. The products of this catabolic pathway are themselves biologically active. Hydrogen peroxide is a key signaling molecule involved in various cellular processes, including stress responses, while ammonia can be reassimilated as a nitrogen source[1][2].

Visualization of the Cadaverine Biosynthesis Pathway

The following diagram illustrates the central role of lysine in the biosynthesis of cadaverine and its subsequent metabolic fates.

Quantitative Data on Cadaverine Distribution in Plants

The concentration of cadaverine varies significantly among plant species, tissues, developmental stages, and in response to environmental conditions. The following table summarizes reported values from the literature.

| Plant Species | Tissue/Organ | Condition | Cadaverine Concentration | Citation(s) |

| Arabidopsis thaliana | Seedlings | - | 5 - 30 nmol/g FW | [8] |

| Glycine max (Soybean) | Root | - | 5,300 ± 1,500 nmol/g | [1] |

| Glycine max (Soybean) | Root (insoluble conjugate) | - | 83 ± 75 nmol/g | [1] |

| Lupinus sp. (Lupin) | - | - | 4 - 13 nmol/g FW (conjugated) | [5][7] |

| Lupinus luteus | Seed | Ungerminated | 46 mg/kg DW (total amines) | [9] |

| Lupinus angustifolius | Seed | Ungerminated | 84 mg/kg DW (total amines) | [9] |

| Cereals (general) | - | - | < 1 nmol/g FW to 15 µmol/g FW | [10] |

| Mesembryanthemum crystallinum (Ice Plant) | Leaf, Root, Stem | Heat shock | Increased levels | [2] |

| Brassica juncea (Mustard) | Seedlings | Salt, Lead, Cadmium stress | Increased germination with exogenous cadaverine | [6] |

| Hordeum vulgare (Barley) | Seedlings | Drought stress | Increased resistance with exogenous cadaverine | [6] |

| Zea mays (Maize) | - | Salt stress | Increased levels | [2] |

| Oryza sativa (Rice) | - | Water stress | Accumulation | [2] |

| Lycopersicon esculentum (Tomato) | Leaf disc | 100-300 mM NaCl | Accumulation | [2] |

| Vitis vinifera (Grape) | Berry pulp | High salinity | Accumulation in some cultivars | [11] |

Experimental Protocols

Accurate quantification of cadaverine and the determination of LDC enzyme activity are crucial for studying its role in plant metabolism. The following sections provide detailed methodologies for these key experiments.

Quantification of Cadaverine in Plant Tissues by HPLC

This protocol describes the extraction, derivatization, and quantification of cadaverine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using benzoyl chloride.

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

5% (v/v) Perchloric acid (HClO₄), ice-cold

-

2 N Sodium hydroxide (B78521) (NaOH)

-

Benzoyl chloride

-

Saturated sodium chloride (NaCl) solution

-

Diethyl ether

-

Methanol (B129727) (HPLC grade)

-

Cadaverine standard

-

Microcentrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Water bath or heating block

-

Nitrogen evaporator or vacuum concentrator

-

HPLC system with a C18 reverse-phase column and UV detector

-

Sample Preparation and Extraction:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 ml of ice-cold 5% HClO₄ to the tube.

-

Vortex thoroughly and incubate on ice for 1 hour.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the free polyamines.

-

-

Benzoylation (Derivatization):

-

Transfer 500 µl of the supernatant to a new tube.

-

Add 1 ml of 2 N NaOH.

-

Add 10 µl of benzoyl chloride.

-

Vortex vigorously for 30 seconds.

-

Incubate at room temperature for 20-30 minutes.

-

Add 2 ml of saturated NaCl solution to stop the reaction and vortex.

-

Extract the benzoylated polyamines by adding 2 ml of diethyl ether and vortexing.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ether phase to a new tube.

-

Evaporate the ether to dryness using a stream of nitrogen or a vacuum concentrator.

-

Re-dissolve the residue in 100-200 µl of methanol (HPLC grade).

-

-

HPLC Analysis:

-

Inject 20 µl of the re-dissolved sample into the HPLC system.

-

Use a C18 reverse-phase column.

-

Employ an isocratic mobile phase, for example, 64% methanol in water.

-

Detect the benzoylated polyamines at 254 nm.

-

Prepare a standard curve using known concentrations of cadaverine standard that have undergone the same benzoylation procedure.

-

Quantify the amount of cadaverine in the sample by comparing its peak area to the standard curve.

-

Lysine Decarboxylase (LDC) Activity Assay

This protocol describes a spectrophotometric assay for LDC activity based on the quantification of cadaverine produced.

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 10 µM pyridoxal-5'-phosphate)

-

Assay buffer (e.g., 100 mM MES buffer, pH 6.0, containing 10 µM pyridoxal-5'-phosphate)

-

L-lysine solution (substrate)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Reagents for cadaverine quantification (as described in section 5.1)

-

Bradford reagent for protein quantification

-

Enzyme Extraction:

-

Homogenize 1 g of fresh or frozen plant tissue in 5 ml of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

Determine the protein concentration of the extract using the Bradford assay.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 400 µl of assay buffer and 50 µl of the enzyme extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µl of L-lysine solution (to a final concentration of, for example, 10 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µl of 10% (w/v) TCA.

-

Prepare a blank control by adding the TCA before the L-lysine.

-

-

Quantification of Cadaverine:

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

Use the supernatant to quantify the amount of cadaverine produced using the HPLC method described in section 5.1.

-

-

Calculation of Enzyme Activity:

-

Calculate the amount of cadaverine produced per unit of time.

-

Express the LDC activity as nmol of cadaverine produced per minute per mg of protein.

-

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the quantification of cadaverine in plant tissues.

Conclusion

The biosynthesis of cadaverine represents a significant branch of plant secondary metabolism with implications for plant defense, development, and stress adaptation. A thorough understanding of this pathway, from the enzymatic conversion of lysine to the diverse downstream products, is essential for researchers in plant science and those interested in the pharmacological potential of plant-derived alkaloids. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate roles of cadaverine in the plant kingdom. The continued exploration of this pathway holds promise for the development of crops with enhanced resilience and the discovery of novel therapeutic agents.

References

- 1. Levels of Polyamines and Kinetic Characterization of Their Uptake in the Soybean Pathogen Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]

- 4. Cadaverine's Functional Role in Plant Development and Environmental Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cadaverine’s Functional Role in Plant Development and Environmental Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 8. frontiersin.org [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Salt Stress-Induced Changes in Polyamine, Amino Acid, and Phytoalexin Profiles in Mature Fruits of Grapevine Cultivars Grown in Tunisian Oases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,5-Diaminopentane (Cadaverine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,5-diaminopentane, also known as cadaverine. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of its primary biosynthetic pathway.

Core Physical Properties of 1,5-Diaminopentane

1,5-Diaminopentane is a colorless to yellow, fuming liquid with a characteristic unpleasant odor.[1][2] It is a biogenic amine produced by the decarboxylation of the amino acid lysine.[3] The following tables summarize its key physical properties, compiled from various reputable sources.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂ | [4] |

| Molecular Weight | 102.18 g/mol | [4] |

| Appearance | Clear, colorless to yellow liquid | [5][6] |

| Odor | Unpleasant, ammonia-like | [7][8] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 9 - 14 °C | [6][7][9][10] |

| Boiling Point | 178 - 181 °C | [6][7][9][10] |

| Flash Point | 62 - 63 °C | [4][6][9] |

| Autoignition Temperature | No data available | [4] |

Optical and Other Properties

| Property | Value | Source(s) |

| Density | 0.870 - 0.873 g/mL at 20-25 °C | [6][9][11][12] |

| Refractive Index | 1.4560 - 1.4600 at 20 °C | [5][9] |

| Vapor Pressure | 0.9 mbar at 20 °C | [4] |

| Solubility | Soluble in water and ethanol (B145695) | [4][7][13] |

| n-Octanol/Water Partition Coefficient (log P) | No data available | [4] |

Biosynthesis of 1,5-Diaminopentane (Cadaverine)

In biological systems, particularly in microorganisms like Escherichia coli, 1,5-diaminopentane (cadaverine) is synthesized from L-lysine through a decarboxylation reaction. This process is a key pathway in amino acid metabolism and is of significant interest for the bio-based production of this platform chemical.[13][14]

Biosynthesis of 1,5-diaminopentane from L-lysine.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of 1,5-diaminopentane. These are generalized protocols that can be adapted for this specific substance.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of 1,5-diaminopentane, which is near room temperature.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

-

Mortar and pestle (if the sample is solid at room temperature)

Procedure:

-

Sample Preparation: If 1,5-diaminopentane is in a liquid state, cool it until it solidifies. Grind the solid sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

-

Apparatus Setup:

-

Thiele Tube: Secure the capillary tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the Thiele tube containing the heating medium, making sure the top of the medium is above the sample.

-

Digital Apparatus: Insert the capillary tube into the designated slot in the heating block.

-

-

Heating: Heat the apparatus gently and uniformly. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[15]

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of small quantities of 1,5-diaminopentane.

Apparatus:

-

Thiele tube or a beaker with a heating medium (mineral oil)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of 1,5-diaminopentane to the small test tube.

-

Capillary Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the apparatus gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.[16][17]

Density Determination (Pycnometer Method)

This method provides a precise measurement of the density of liquid 1,5-diaminopentane.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer on the analytical balance.

-

Filling: Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20 °C or 25 °C) until it reaches thermal equilibrium. Ensure the pycnometer is filled to the calibration mark.

-

Weighing with Water: Remove the pycnometer from the bath, dry the exterior, and weigh it.

-

Weighing with Sample: Empty and dry the pycnometer. Fill it with 1,5-diaminopentane, bring it to the same constant temperature in the water bath, and weigh it.

-

Calculation: The density of 1,5-diaminopentane is calculated using the following formula: Density of sample = (mass of sample / mass of water) x density of water at the measurement temperature.[18]

Refractive Index Determination (Abbe Refractometer)

This method measures the extent to which light is bent when it passes through liquid 1,5-diaminopentane.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft tissue paper

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer and clean the surfaces with a suitable solvent and a soft tissue. Place a few drops of 1,5-diaminopentane onto the lower prism.

-

Measurement: Close the prism assembly. Allow a few moments for the sample to reach the temperature of the instrument, which is maintained by the circulating water bath (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.[19]

Flash Point Determination (Closed-Cup Method)

This method determines the lowest temperature at which the vapors of 1,5-diaminopentane will ignite when an ignition source is present.

Apparatus:

-

Closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus)

-

Thermometer

-

Ignition source (as specified by the apparatus)

-

Heating source

Procedure:

-

Sample Preparation: Fill the test cup of the apparatus with 1,5-diaminopentane up to the marked level.

-

Apparatus Setup: Place the lid on the cup, ensuring it is properly sealed. Insert the thermometer into the designated port.

-

Heating: Begin heating the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93). Stir the sample continuously if the apparatus is equipped with a stirrer.

-

Ignition Test: At regular temperature intervals, apply the ignition source to the opening in the lid.

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.[2][6][20]

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. scimed.co.uk [scimed.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 6. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Application of 1, 5-Diaminopentane_Chemicalbook [chemicalbook.com]

- 11. Green chemical and biological synthesis of cadaverine: recent development and challenges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02764F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 14. Bio-based production of the platform chemical 1,5-diaminopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. calnesis.com [calnesis.com]

- 19. davjalandhar.com [davjalandhar.com]

- 20. almaaqal.edu.iq [almaaqal.edu.iq]

An In-depth Technical Guide to the Isomers and Stereochemistry of Pentanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanediamine, a five-carbon diamine with the molecular formula C₅H₁₄N₂, is a crucial chemical building block in a variety of applications, including the synthesis of polymers, pharmaceuticals, and as a ligand in coordination chemistry. The arrangement of its two amino groups along the pentane (B18724) backbone gives rise to a fascinating array of constitutional isomers and stereoisomers, each with unique physicochemical properties and potential biological activities. Understanding the nuances of these isomers is paramount for researchers in drug discovery and development, as stereochemistry often dictates molecular interactions with biological targets. This technical guide provides a comprehensive overview of the isomers of this compound, their stereochemical properties, synthesis, separation, and known biological significance.

Constitutional Isomers of this compound

There are four constitutional isomers of this compound, distinguished by the positions of the two amino groups on the pentane chain.

| IUPAC Name | Common Name/Synonym | CAS Number | Structure |

| Pentane-1,5-diamine | Cadaverine (B124047) | 462-94-2 | H₂N-(CH₂)₅-NH₂ |

| Pentane-1,4-diamine | 591-77-5 | H₂N-CH₂-CH₂-CH₂-CH(NH₂)-CH₃ | |

| Pentane-1,3-diamine | 589-37-7 | H₂N-CH₂-CH₂-CH(NH₂)-CH₂-CH₃ | |

| Pentane-1,2-diamine | 52940-41-7 | H₂N-CH₂-CH(NH₂)-CH₂-CH₂-CH₃ | |

| Pentane-2,4-diamine | 591-05-9 | CH₃-CH(NH₂)-CH₂-CH(NH₂)-CH₃ | |

| Pentane-2,3-diamine | - | CH₃-CH(NH₂)-CH(NH₂)-CH₂-CH₃ |

Stereochemistry of this compound Isomers

Several of the constitutional isomers of this compound possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).

-

1,4-Pentanediamine: Has one chiral center (C4) and therefore exists as a pair of enantiomers: (R)-1,4-pentanediamine and (S)-1,4-pentanediamine.

-

1,3-Pentanediamine: Has one chiral center (C3) and exists as a pair of enantiomers: (R)-1,3-pentanediamine and (S)-1,3-pentanediamine.

-

1,2-Pentanediamine: Has one chiral center (C2) and exists as a pair of enantiomers: (R)-1,2-pentanediamine and (S)-1,2-pentanediamine.

-

2,4-Pentanediamine (B1657982): Possesses two chiral centers (C2 and C4), giving rise to three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-pentanediamine, and an achiral meso compound, (2R,4S)-pentanediamine.[1]

-

2,3-Pentanediamine: Has two chiral centers (C2 and C3), resulting in two pairs of enantiomers (four stereoisomers): (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Physicochemical Properties

The physicochemical properties of this compound isomers vary depending on their structure. The following tables summarize available experimental and computed data.

Table 1: General and Computed Physicochemical Properties of this compound Isomers

| Property | 1,5-Pentanediamine | 1,4-Pentanediamine | 1,3-Pentanediamine | 1,2-Pentanediamine | 2,4-Pentanediamine | 2,3-Pentanediamine |

| Molecular Weight ( g/mol ) | 102.18[2] | 102.18[3] | 102.18[4] | 102.18 | 102.18 | 102.18[5] |

| XLogP3 | -0.3 - -0.15[6] | -0.5[3] | -0.3[4] | - | -0.4 | -0.3[5] |

| Hydrogen Bond Donor Count | 2 | 2[3] | 2 | 2 | 2 | 2[5] |

| Hydrogen Bond Acceptor Count | 2 | 2[3] | 2 | 2 | 2 | 2[5] |

| Topological Polar Surface Area (Ų) | 52 | 52[3] | 52[4] | 52 | 52[7] | 52[5] |

Table 2: Experimental Physical Properties of this compound Isomers

| Property | 1,5-Pentanediamine | 1,3-Pentanediamine |

| Boiling Point (°C) | 178-180[6][8] | 164[9] |

| Melting Point (°C) | 9[6] | -121[9][10] |

| Density (g/mL at 25°C) | 0.873[6] | 0.855[9] |

| Refractive Index (n20/D) | 1.458[6] | 1.452[9] |

| pKa₁ | ~10.8[8] | 10.97[11] |

| pKa₂ | ~9.7[8] | 8.92[11] |

Experimental Protocols

Synthesis of this compound Isomers

1. General Synthesis of 1,5-Pentanediamine (Cadaverine)

1,5-Pentanediamine can be synthesized through both chemical and biological methods.

-

Chemical Synthesis via Hydrogenation of Glutaronitrile: A common chemical route involves the catalytic hydrogenation of glutaronitrile.[12]

-

Materials: Glutaronitrile, absolute ethanol (B145695) (solvent), amorphous nickel catalyst.

-

Procedure (General Outline): The reaction is typically carried out in a high-pressure reactor. Glutaronitrile is dissolved in absolute ethanol, and the amorphous nickel catalyst is added. The reactor is pressurized with hydrogen, and the mixture is heated. Reaction conditions such as temperature, pressure, and catalyst loading are optimized to maximize the yield of 1,5-pentanediamine.[12]

-

-

Biological Synthesis via Decarboxylation of L-Lysine: This is a promising green chemistry approach.[1]

-

Materials: L-lysine, lysine (B10760008) decarboxylase (or whole cells expressing the enzyme), appropriate buffer solution.

-

Procedure (General Outline): L-lysine is dissolved in a buffered solution, and lysine decarboxylase is added. The reaction is maintained at an optimal pH and temperature for enzyme activity. The conversion of L-lysine to 1,5-pentanediamine is monitored over time.[13]

-

2. General Synthesis of other this compound Isomers via Reductive Amination

Reductive amination of the corresponding diketones is a versatile method for synthesizing other this compound isomers, such as 2,4-pentanediamine from 2,4-pentanedione.[7]

-

Materials: Appropriate pentanedione (e.g., 2,4-pentanedione), an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt), a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation), and a suitable solvent (e.g., methanol, ethanol).

-

Procedure (General Outline):

-

The pentanedione is dissolved in the solvent.

-

The amine source is added, often with a catalytic amount of acid to facilitate imine formation.

-

The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

The reaction is quenched, followed by an aqueous workup to remove inorganic byproducts.

-

The crude product is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure.

-

The final product is purified by distillation or chromatography.

-

Separation of Stereoisomers

Chiral Resolution of Racemic this compound Mixtures

For chiral this compound isomers, separation of the enantiomers is crucial for stereospecific applications. This is often achieved through chiral resolution.

-

Principle: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomers are liberated from their diastereomeric salts.

-

Experimental Protocol (General Outline for Racemic 2,4-Pentanediamine):

-

Salt Formation: The racemic mixture of 2,4-pentanediamine is dissolved in a suitable solvent and treated with a chiral resolving agent (e.g., tartaric acid).

-

Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled to induce crystallization. The diastereomeric salt with lower solubility will crystallize first.

-

Separation: The crystals are separated from the mother liquor by filtration. This process may be repeated to improve the purity of the separated diastereomer.

-

Liberation of Enantiomer: The separated diastereomeric salt is treated with a base to liberate the free enantiomer of the diamine.

-

Extraction and Purification: The enantiomerically enriched diamine is extracted and purified.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

-

Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

-

Experimental Protocol (General Outline):

-

Column Selection: A suitable chiral column (e.g., polysaccharide-based) is chosen.

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is prepared. The composition is optimized for the best separation.

-

Sample Preparation: The this compound sample is dissolved in the mobile phase. Derivatization may be necessary to improve detection.

-

Analysis: The sample is injected into the HPLC system, and the enantiomers are separated and detected. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.[14]

-

Biological Activity and Signaling Pathways

The biological activity of this compound isomers is an area of growing interest, with stereochemistry playing a pivotal role.[15][16]

1,5-Pentanediamine (Cadaverine)

Cadaverine is a biogenic amine produced by the decarboxylation of lysine.[8] While known for its association with decomposition, it also plays roles in various physiological processes in living organisms.[8]

-

Receptor Interactions and Signaling: Cadaverine's biological effects are primarily mediated through its interaction with Trace Amine-Associated Receptors (TAARs), which are G protein-coupled receptors (GPCRs).[8] In humans, TAAR6 and TAAR8 have been identified as the main receptors for cadaverine.[8]

-

Upon binding to a TAAR, cadaverine is predicted to activate the Gαs subunit of the associated G protein.

-

This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP acts as a second messenger, activating Protein Kinase A (PKA) and initiating a downstream signaling cascade.[8]

-

-

Role in Plants: In plants, cadaverine is involved in growth, development, and stress responses.[17][18]

Other this compound Isomers

The specific biological activities and signaling pathways of other this compound isomers are less well-characterized. However, the "privileged scaffold" of vicinal diamines (as in 1,2-pentanediamine) is frequently found in biologically active molecules, suggesting their potential as a basis for the development of new therapeutic agents.[19] The different spatial arrangements of the amino groups in each isomer will lead to distinct interactions with biological targets such as enzymes and receptors.

Visualizations

Caption: A generalized experimental workflow for the synthesis and chiral resolution of this compound isomers.

Caption: Generalized signaling pathway for Cadaverine via Trace Amine-Associated Receptors (TAARs).

Conclusion

The isomers of this compound represent a diverse family of compounds with distinct structural and stereochemical features. This guide has provided a foundational overview of these isomers, including their synthesis, separation, and known biological roles. For researchers in drug development and related fields, a thorough understanding of the properties of each isomer is essential for the rational design of new molecules with specific biological activities. Further research into the biological functions of the less-studied this compound isomers is warranted and may reveal novel therapeutic opportunities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,5-Pentanediamine (CAS 462-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R,3S)-pentane-2,3-diamine | C5H14N2 | CID 141442610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,5-Diaminopentane | 462-94-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. labsolu.ca [labsolu.ca]

- 11. dytek.invista.com [dytek.invista.com]

- 12. Page loading... [guidechem.com]

- 13. CN104762336B - The preparation method of 1,5- this compound - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. gctlc.org [gctlc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 19. Pentane-1,2-diamine | 52940-41-7 | Benchchem [benchchem.com]

The Biological Role of Cadaverine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadaverine (B124047), a diamine produced from the decarboxylation of lysine (B10760008), has long been associated with putrefaction. However, mounting scientific evidence reveals its multifaceted and crucial roles in the physiological and pathological processes of a wide range of organisms, from bacteria to plants and animals. This technical guide provides a comprehensive overview of the biological functions of cadaverine, detailing its biosynthesis, degradation, and involvement in cellular signaling. Particular emphasis is placed on its role in stress responses in plants, bacterial pathogenesis, and its emerging significance in cancer biology and drug development. This document summarizes quantitative data, presents detailed experimental protocols for key analyses, and visualizes complex biological pathways to serve as a vital resource for the scientific community.

Introduction

Cadaverine, or 1,5-pentanediamine, is a biogenic amine that, despite its malodorous reputation, is a key metabolic intermediate with diverse biological activities.[1] It is synthesized across different kingdoms of life and participates in a variety of cellular functions, including the regulation of cell growth, response to environmental stressors, and intercellular communication.[2] In plants, it is a critical component of defense mechanisms, while in bacteria, it contributes to survival under acidic conditions and influences biofilm formation.[3][4] In mammals, cadaverine is increasingly recognized for its role in cellular signaling and its potential implications in diseases such as cancer.[5] This guide aims to provide an in-depth technical exploration of the biological roles of cadaverine, offering valuable insights for researchers, scientists, and professionals in drug development.

Biosynthesis and Degradation of Cadaverine

The metabolic pathways governing the synthesis and breakdown of cadaverine are fundamental to understanding its biological functions.

Biosynthesis

The primary route for cadaverine biosynthesis is the decarboxylation of the amino acid L-lysine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which is found in both prokaryotes and eukaryotes.[6] In bacteria such as Escherichia coli, there are two isoforms of LDC: an inducible form (CadA) and a constitutive form (LdcC).[6] The expression of CadA is notably induced by acidic pH and the presence of lysine.[6] In plants, LDC activity is a key step in the production of certain alkaloids.[5]

Degradation

The catabolism of cadaverine is primarily achieved through oxidative deamination, a reaction catalyzed by amine oxidases, such as diamine oxidase (DAO).[5] This process converts cadaverine into 5-aminopentanal (B1222117), ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[5] The resulting 5-aminopentanal can then undergo further oxidation to 5-aminopentanoate.[5] In some microorganisms, alternative degradation pathways exist, including acetylation and glutamylation.

Biological Roles in Various Organisms

Cadaverine exerts a wide array of effects across different biological systems.

Role in Plants

In the plant kingdom, cadaverine is a significant player in development and stress response. It serves as a precursor for the biosynthesis of quinolizidine (B1214090) alkaloids, a class of defensive compounds against herbivores.[3][7] The concentration of cadaverine in plant tissues is known to increase in response to various abiotic stresses, including heat, drought, and salinity, suggesting a role in stress mitigation.[8][9]

Role in Bacteria

For bacteria, cadaverine is a crucial molecule for survival and interaction with their environment. It plays a significant role in acid tolerance by consuming protons during its synthesis, thereby helping to maintain intracellular pH.[6] Furthermore, cadaverine has been shown to influence biofilm formation. In Pseudomonas aeruginosa, for instance, exogenous cadaverine can inhibit biofilm accumulation and promote a planktonic mode of growth.[4][10]

Role in Mammals and Relevance to Drug Development

In mammals, cadaverine is involved in various physiological and pathological processes. It is a ligand for a class of G protein-coupled receptors known as Trace Amine-Associated Receptors (TAARs).[11] The interaction of cadaverine with these receptors can initiate downstream signaling cascades with implications for cellular function.[5]

Of particular interest to drug development is the emerging role of cadaverine in cancer. Studies have shown that cadaverine can influence cancer cell proliferation, migration, and invasion.[5] For example, in breast cancer cell lines, cadaverine has been observed to revert the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[5] This suggests that the cadaverine signaling pathway may represent a novel therapeutic target.[12] Increased levels of cadaverine have also been identified as potential biomarkers for certain types of cancer, such as lung cancer.[13][14]

Quantitative Data on Cadaverine Levels

The concentration of cadaverine can vary significantly depending on the organism, tissue, and environmental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Cadaverine Content in Plant Tissues Under Abiotic Stress

| Plant Species | Tissue | Stressor | Cadaverine Concentration/Fold Increase | Reference |

| Mesembryanthemum crystallinum (Ice Plant) | Various organs | Heat Shock (47°C) | Rapid accumulation and translocation from roots to shoot | [15] |

| Capsicum annuum (Pepper) | Leaves | Drought | Significant increase | [8] |

| Zea mays (Maize) | Roots | Salt Stress (NaCl) | Accumulation observed | [8] |

| Arabidopsis thaliana | Seedlings | Salt Stress (150 mM NaCl) after cadaverine pretreatment | Hypersensitive response despite spermine (B22157) accumulation | [16] |

Table 2: Effects of Cadaverine on Cancer Cell Lines

| Cell Line | Cancer Type | Effect of Cadaverine Treatment (Concentration) | Quantitative Outcome | Reference |

| 4T1 | Murine Breast Cancer | Inhibition of proliferation (100-800 nM) | Trend towards lower tumor mass and decreased metastases in vivo | [5][17] |

| MDA-MB-231 | Human Breast Cancer | Slowed proliferation (100-800 nM) | Not statistically significant in SRB assay | [17] |

| SKBR-3 | Human Breast Cancer | Slowed proliferation (100-800 nM) | Not statistically significant in SRB assay | [17] |

| 4T1 | Murine Breast Cancer | Inhibition of invasion (100-800 nM) | Significant decrease in invasion index | [18] |

Signaling Pathways Involving Cadaverine

Cadaverine exerts many of its biological effects through the activation of specific signaling pathways. A key pathway in mammals involves the Trace Amine-Associated Receptors (TAARs).

TAAR-Mediated Signaling

Cadaverine has been identified as a ligand for several TAARs, including TAAR1, TAAR6, TAAR8, and TAAR9.[5] The binding of cadaverine to these G protein-coupled receptors initiates a downstream signaling cascade. This typically involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[19] Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA), which can then phosphorylate a variety of downstream targets, ultimately leading to changes in gene expression and cellular function.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cadaverine's biological roles.

Quantification of Cadaverine by HPLC

Objective: To quantify the concentration of cadaverine in biological samples.

Protocol:

-

Sample Preparation:

-

Tissue: Homogenize a known weight of tissue in 5 volumes of 0.2 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Cell Culture: Wash cells with PBS, then lyse in 0.2 M perchloric acid. Centrifuge to pellet debris and collect the supernatant.

-

Biofluids (e.g., plasma, urine): Deproteinize by adding an equal volume of 0.4 M perchloric acid. Centrifuge and collect the supernatant.

-

-

Derivatization (using Dansyl Chloride):

-

To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate solution and 400 µL of dansyl chloride solution (10 mg/mL in acetone).

-

Incubate at 60°C for 45 minutes in the dark.

-

Add 100 µL of 1.5 M proline to remove excess dansyl chloride.

-

Extract the dansylated amines with 500 µL of toluene (B28343).

-

Evaporate the toluene phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 510 nm).

-

Quantification: Generate a standard curve using known concentrations of dansylated cadaverine.

-

Biofilm Formation Assay (Crystal Violet Method)

Objective: To assess the effect of cadaverine on bacterial biofilm formation.

Protocol:

-

Inoculation: Grow bacterial cultures overnight. Dilute the cultures to a starting OD₆₀₀ of 0.05 in fresh growth medium containing varying concentrations of cadaverine.

-

Biofilm Growth: Add 200 µL of the inoculated media to the wells of a 96-well microtiter plate. Incubate at the optimal growth temperature for 24-48 hours without shaking.

-

Washing: Gently discard the planktonic culture and wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Dry the plate and add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized crystal violet at 595 nm using a plate reader.[3][21][22][23]

Cancer Cell Invasion Assay (Transwell Method)

Objective: To evaluate the effect of cadaverine on the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: Use Transwell inserts with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup: Add 500 µL of a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. Add 200 µL of the cell suspension to the upper chamber, with or without cadaverine at the desired concentrations.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Cell Removal and Fixation: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Staining and Visualization: Stain the invading cells with 0.1% crystal violet. Visualize and count the stained cells under a microscope.

-

Quantification: Count the number of invading cells in several random fields of view to determine the average number of invading cells per field.[7][24][25][26][27]

Conclusion and Future Directions

Cadaverine, once relegated to the realm of decomposition, has emerged as a molecule of significant biological importance. Its roles in plant stress tolerance, bacterial pathogenesis, and mammalian cell signaling underscore its diverse functions. The elucidation of the TAAR-mediated signaling pathway has opened new avenues for understanding how cadaverine influences cellular behavior, particularly in the context of cancer. The inhibitory effect of cadaverine on cancer cell migration and invasion highlights its potential as a lead for the development of novel anti-metastatic therapies. Future research should focus on further dissecting the downstream targets of the cadaverine signaling pathway and exploring the therapeutic potential of modulating this pathway in various diseases. The development of specific agonists and antagonists for cadaverine-responsive TAARs will be a critical step in translating these fundamental discoveries into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Deregulation of Trace Amine-Associated Receptors (TAAR) Expression and Signaling Mode in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Advances in Cadaverine Bacterial Production and Its Applications [engineering.org.cn]

- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. oncotarget.com [oncotarget.com]

- 14. Plasma N-acetylputrescine, cadaverine and 1,3-diaminopropane: potential biomarkers of lung cancer used to evaluate the efficacy of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cadaverine’s Functional Role in Plant Development and Environmental Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cadaverine, a metabolite of the microbiome, reduces breast cancer aggressiveness through trace amino acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 20. The cAMP-PKA signaling pathway induces apoptosis and promotes hypothermic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal violet assay [bio-protocol.org]

- 22. Crystal violet biomass assays [bio-protocol.org]

- 23. static.igem.org [static.igem.org]

- 24. academic.oup.com [academic.oup.com]

- 25. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Video: A Simple Migration/Invasion Workflow Using an Automated Live-cell Imager [jove.com]

- 27. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of Pentanediamine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of pentanediamine and its derivatives. Understanding the thermal properties of these compounds is critical for ensuring their safe handling, storage, and application in various fields, including pharmaceutical development and polymer chemistry. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of the subject.

Quantitative Thermal Analysis Data

The thermal stability of this compound and its salts has been evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While comprehensive data on pure 1,5-pentanediamine (also known as cadaverine) is limited in publicly accessible literature, studies on its salts provide valuable insights into its thermal behavior. The following tables summarize the key thermal properties of selected this compound compounds.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Observations | Reference(s) |

| 1,5-Pentanediamine Adipate (B1204190) Dihydrate | - | - | Dehydration occurs in two stages at 70.56°C and 74.32°C, with a total weight loss of 12.49%, consistent with the loss of two water molecules. The decomposition process begins around 183°C. | |

| Anhydrous 1,5-Pentanediamine Adipate | 124.17 | - | Exhibits a sharp endothermic peak corresponding to its melting point. | |

| 1,5-Pentanediamine Carbonate | - | - | Characterized by two crystal forms with distinct thermal behaviors. | [1] |

Upon heating, 1,5-pentanediamine is known to decompose, emitting highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2].

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal stability of this compound compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to eliminate oxidative effects.

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the initial point of significant mass loss.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine melting points, glass transitions, and enthalpies of reaction.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) over the desired range.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appear as peaks.

-

The melting point is typically determined as the onset or peak of the melting endotherm.

-

The enthalpy of a transition (e.g., enthalpy of fusion) is calculated by integrating the area under the corresponding peak.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound compounds.

Proposed Thermal Decomposition Pathway

While a definitive, universally accepted thermal decomposition pathway for this compound is not extensively detailed in the literature, a plausible route can be proposed based on the thermal degradation of similar short-chain diamines[3]. The process likely involves intramolecular cyclization and intermolecular condensation reactions.

Conclusion

The thermal stability of this compound compounds is a crucial parameter for their practical application. While detailed TGA and DSC data for pure 1,5-pentanediamine are scarce, analysis of its salts, such as the adipate and carbonate forms, provides significant insights into their thermal behavior, including dehydration and decomposition temperatures. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to evaluate the thermal properties of these and related compounds. The proposed decomposition pathway, based on analogous molecules, suggests that cyclization and condensation are key initial steps in the thermal degradation process. Further research into the thermal analysis of pure this compound and its N-substituted derivatives would be beneficial for a more complete understanding of this important class of compounds.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,5-Pentanediamine

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the solubility of 1,5-pentanediamine, a crucial diamine in various industrial and pharmaceutical applications, has been developed to aid researchers, scientists, and drug development professionals. This in-depth resource provides a thorough analysis of the compound's solubility in a range of organic solvents, detailed experimental protocols for solubility determination, and predictive models based on Hansen Solubility Parameters.

1,5-Pentanediamine, also known as cadaverine, is a five-carbon aliphatic diamine that serves as a versatile building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its solubility is a critical parameter for process design, formulation development, and purification strategies. This guide addresses the existing gap in readily available, comprehensive quantitative solubility data for this compound.

Quantitative Solubility Data

A review of existing literature indicates that 1,5-pentanediamine is qualitatively described as soluble in water and ethanol, and slightly to sparingly soluble in diethyl ether. To provide a more quantitative understanding, this guide presents available data and predictive insights.

A key study by Wang et al. (2022) provides valuable quantitative data on the mole fraction solubility of 1,5-pentanediamine adipate (B1204190) dihydrate in binary solvent systems of water with methanol, ethanol, and N,N-dimethylformamide (DMF) at various temperatures. While this data is for a salt of 1,5-pentanediamine, it offers significant insights into its behavior in these polar solvent mixtures.

Table 1: Mole Fraction Solubility (x₁) of 1,5-Pentanediamine Adipate Dihydrate in Binary Solvent Systems (298.15 K)

| Solvent System (w₁ = mass fraction of organic solvent) | Mole Fraction Solubility (x₁) |

| Water + Methanol (w₁ = 0.2) | 0.0158 |

| Water + Ethanol (w₁ = 0.2) | 0.0125 |

| Water + N,N-Dimethylformamide (w₁ = 0.2) | 0.0089 |

Data extracted from Wang et al. (2022).

To supplement the limited experimental data for pure 1,5-pentanediamine, this guide utilizes the Hansen Solubility Parameter (HSP) approach to predict its solubility in a broader range of organic solvents. The HSP theory is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). By calculating the HSP values for 1,5-pentanediamine and comparing them to those of various solvents, a "solubility distance" (Ra) can be determined. A smaller Ra value indicates a higher likelihood of solubility.

The HSP values for 1,5-pentanediamine have been estimated using group contribution methods. These calculated values, along with the known HSP values for common organic solvents, are presented below.

Table 2: Calculated Hansen Solubility Parameters for 1,5-Pentanediamine

| Parameter | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Value | 16.8 | 6.5 | 12.3 |

Table 3: Predicted Solubility of 1,5-Pentanediamine in Various Organic Solvents based on HSP Distance (Ra)

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra | Predicted Solubility |

| Alcohols | |||||

| Methanol | 14.9 | 12.3 | 22.3 | 12.1 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.2 | High |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 7.4 | Good |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 9.4 | Moderate to Low |

| Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 15.5 | Very Low / Insoluble |

| Toluene | 18.2 | 1.4 | 2.0 | 12.9 | Very Low / Insoluble |

Experimental Protocols for Solubility Determination

For researchers seeking to generate their own precise solubility data, this guide provides detailed methodologies for two widely accepted experimental techniques: the Isothermal Shake-Flask Method and the Gravimetric Method.

Isothermal Shake-Flask Method

This is a robust and widely used method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of 1,5-pentanediamine is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The solution is allowed to stand undisturbed at the same constant temperature to allow any undissolved solute to settle.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.

-

Quantification: The concentration of 1,5-pentanediamine in the filtered solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The solubility is then expressed in units such as g/100 mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.

Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the Isothermal Shake-Flask Method (steps 1-3).

-

Sampling: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight is achieved.

-

Mass Determination: The container with the dried solute is weighed.

-

Calculation: The mass of the dissolved 1,5-pentanediamine is determined by subtracting the initial weight of the container. The solubility is then calculated as the mass of the solute per volume of solvent used.

Visualization of Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Logical workflow for predicting solubility using HSP.

This technical guide serves as a valuable resource for professionals in the chemical and pharmaceutical industries, providing both foundational knowledge and practical methodologies for understanding and determining the solubility of 1,5-pentanediamine. The inclusion of predictive models offers a powerful tool for solvent selection and process optimization, accelerating research and development efforts.

Pentanediamine as a Bio-Based Platform Chemical: A Technical Guide

Abstract

1,5-Pentanediamine, also known as cadaverine (B124047), is a C5 diamine emerging as a significant bio-based platform chemical.[1] Traditionally derived from petrochemical sources, recent advancements in metabolic engineering and synthetic biology have enabled its efficient production from renewable feedstocks, primarily through microbial fermentation.[2] This technical guide provides an in-depth overview of the bio-production of pentanediamine, its purification, key applications, and detailed experimental protocols relevant to its synthesis and analysis. The focus is on providing researchers and drug development professionals with a comprehensive resource to understand and utilize this versatile bio-based molecule.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable alternatives to petroleum-derived chemicals. This compound is a prime example of a versatile platform chemical that can be produced from renewable resources.[2] Its primary application lies as a monomer for the synthesis of bio-polyamides, offering a greener alternative to conventional nylons.[3] Additionally, its chemical structure makes it a valuable building block for polyurethanes, chelating agents, and as a scaffold in medicinal chemistry.[4][5] This guide will explore the biotechnological routes for this compound production, focusing on the metabolic engineering of microbial hosts, and provide practical methodologies for its production, purification, and downstream application.

Bio-Production of this compound

The microbial fermentation of sugars is the most promising route for the sustainable production of this compound. Engineered strains of Escherichia coli and Corynebacterium glutamicum are the most commonly used microbial cell factories for this purpose.[6][7] The core of this process is the biocatalytic conversion of L-lysine to this compound, a reaction catalyzed by the enzyme lysine (B10760008) decarboxylase.[8]

Metabolic Engineering Strategies

Significant research has focused on genetically modifying microorganisms to enhance the production of this compound. Key metabolic engineering strategies include:

-

Overexpression of Lysine Decarboxylase: Increasing the expression of the cadA gene, which encodes for lysine decarboxylase, is a primary strategy to drive the conversion of lysine to this compound.[6]